molecular formula C22H21N5O4 B2822301 2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-42-9

2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2822301
CAS No.: 898422-42-9
M. Wt: 419.441
InChI Key: RURASTOSWGKQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine class of molecules. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a purine core substituted with dimethoxyphenyl and dimethylphenyl groups, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis techniques. A common synthetic route might include:

    Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is constructed through nucleophilic substitution reactions.

    Introduction of the Dimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 2,3-dimethoxyphenyl group at the 2-position of the purine ring.

    Attachment of the Dimethylphenyl Group: The 9-position of the purine ring is functionalized using a Friedel-Crafts alkylation reaction to attach the 3,4-dimethylphenyl group.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with purine cores are often investigated for their interactions with enzymes and nucleic acids. This particular compound could be explored for its potential as an enzyme inhibitor or a modulator of nucleic acid function.

Medicine

In medicine, purine derivatives are of interest for their potential therapeutic effects. This compound might be evaluated for its anti-inflammatory, anticancer, or antiviral properties, given the biological activity of related purine compounds.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific biological target. Generally, purine derivatives can interact with enzymes by mimicking natural substrates or inhibitors, thereby modulating enzyme activity. The dimethoxyphenyl and dimethylphenyl groups could enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine compound found in chocolate, with mild stimulant properties.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

Compared to these compounds, 2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific substitution pattern, which could confer distinct biological activities and chemical reactivity. The presence of both dimethoxy and dimethyl groups might enhance its lipophilicity and ability to cross biological membranes, potentially leading to different pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-11-8-9-13(10-12(11)2)27-21-17(25-22(27)29)16(19(23)28)24-20(26-21)14-6-5-7-15(30-3)18(14)31-4/h5-10H,1-4H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURASTOSWGKQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.